3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
CAS No.: 1803600-38-5
Cat. No.: VC2968312
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1803600-38-5 | 
|---|---|
| Molecular Formula | C12H17ClFN | 
| Molecular Weight | 229.72 g/mol | 
| IUPAC Name | 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine;hydrochloride | 
| Standard InChI | InChI=1S/C12H16FN.ClH/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12;/h5-7,14H,3-4,8H2,1-2H3;1H | 
| Standard InChI Key | BBFQBTBHDPCNPB-UHFFFAOYSA-N | 
| SMILES | CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl | 
| Canonical SMILES | CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl | 
Introduction
Chemical Identity and Structural Characteristics
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride consists of a pyrrolidine ring with a 3,5-dimethylphenyl group and a fluorine atom attached at the 3-position, present as a hydrochloride salt. The compound features a tertiary carbon center that bears both the aromatic substituent and the fluorine atom.
The free base form has the following identifiers:
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Molecular Formula: C₁₂H₁₆FN
 - 
SMILES: CC1=CC(=CC(=C1)C2(CCNC2)F)C
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InChI: InChI=1S/C12H16FN/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12/h5-7,14H,3-4,8H2,1-2H3
 
| Structural Component | Characteristic | 
|---|---|
| Pyrrolidine Ring | Five-membered nitrogen heterocycle | 
| 3,5-Dimethylphenyl Group | Provides lipophilicity and steric bulk | 
| Fluorine Atom | Enhances metabolic stability and binding properties | 
| Hydrochloride Salt | Improves water solubility and stability | 
The fluorine substituent significantly influences the compound's properties by:
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Increasing metabolic stability compared to non-fluorinated analogs
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Enhancing lipophilicity when combined with the dimethylphenyl group
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Creating a strong C-F dipole that affects electronic distribution
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Potentially altering hydrogen bonding networks in biological systems
 
Synthesis Methods and Strategies
The synthesis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride likely involves specialized fluorination techniques. Several potential synthetic routes can be derived from the literature on similar compounds:
Hypervalent Iodine-Mediated Fluorination
Hypervalent iodine(III) reagents offer powerful tools for introducing fluorine atoms into organic molecules. The use of (difluoroiodo)arenes as reagents could facilitate the stereoselective fluorination at the 3-position of a suitable pyrrolidine precursor .
A potential synthetic approach might involve:
- 
Preparation of a 3-(3,5-dimethylphenyl)pyrrolidine intermediate
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Oxidative fluorination using reagents such as PhIF₂ or p-TolIF₂
 - 
Conversion to the hydrochloride salt
 
Gold-Catalyzed Hydrofluorination
Another promising approach involves gold(I)-catalyzed stereoselective hydrofluorination methods. As described in recent literature, gold catalysts can facilitate the stereoselective formation of C-F bonds:
"The gold(I)-catalyzed, stereoselective hydrofluorination of electron-deficient alkynes with triethylamine trihydrogen fluoride (Et₃N·3HF) is described... This work constitutes the first catalytic example of the diastereoselective preparation of a variety of β-alkyl, β-fluoro Michael acceptors from alkynes."
This methodology could potentially be adapted for the synthesis of 3-fluoropyrrolidine derivatives with precise stereochemical control.
Fluorinated Building Block Approach
The synthesis might also utilize pre-fluorinated pyrrolidine building blocks:
"4-Fluoropyrrolidine-2-carbonyl fluorides were synthesized in high yield by double fluorination of N-protected (2S,4R)-4-hydroxyproline with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead)."
Similar approaches could be developed for 3-fluoropyrrolidine derivatives with appropriate modifications to introduce the 3,5-dimethylphenyl group.
Biological Applications and Medicinal Chemistry
Fluorinated pyrrolidine derivatives have garnered significant interest in pharmaceutical research due to their unique properties and diverse applications.
Rationale for Fluorine Incorporation
| Hazard Classification | Description | Precautionary Measures | 
|---|---|---|
| Skin Irritation (Category 2) | May cause skin irritation | Wear protective gloves | 
| Eye Irritation (Category 2) | Causes serious eye irritation | Use eye protection | 
| STOT SE 3 | May cause respiratory irritation | Ensure adequate ventilation | 
Relevant hazard statements likely include:
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